molecular formula C15H20N2O6S B2614906 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide CAS No. 900006-61-3

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide

Cat. No. B2614906
CAS RN: 900006-61-3
M. Wt: 356.39
InChI Key: SNQHLVGNNWGJML-UHFFFAOYSA-N
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Description

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide has been utilized in the synthesis and characterization of vic-dioxime ligands and their metal complexes. These ligands, containing heteroatoms like N and O, are prepared from chloroglyoxime derivatives and coordinate with metals like Co(II), Ni(II), Cu(II), and Zn(II). Their coordination with metal ions and the resulting structures have been extensively studied using techniques like elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis (t.g.a.), and spectroscopy (Canpolat & Kaya, 2004).

Biofilm Inhibition and Cytotoxicity

This compound has also been studied for its potential in inhibiting bacterial biofilms and its cytotoxicity. In research focusing on derivatives synthesized from 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride, certain derivatives exhibited notable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with a mild cytotoxicity profile (Abbasi et al., 2020).

Synthetic Intermediate Applications

The compound has been acknowledged for its role as a bifunctional synthetic intermediate, finding use in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis has been optimized for improved yield and reduced reaction time, showing its practical utility in organic synthesis (Zhang Feng-bao, 2006).

Transition Metal Complex Synthesis

Another study focused on synthesizing a soluble vic-dioxime and its complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized in detail, contributing to understanding the binding properties and structural features of such compounds (Canpolat & Kaya, 2004).

Versatility in Secondary Amine Synthesis

The versatility of 4-nitrobenzenesulfonamides, a category that includes N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide, in the preparation of secondary amines has been demonstrated. These compounds undergo alkylation to yield N-alkylated sulfonamides and can be efficiently deprotected, offering a flexible pathway in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c18-17(19)12-4-6-14(7-5-12)24(20,21)16-10-13-11-22-15(23-13)8-2-1-3-9-15/h4-7,13,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQHLVGNNWGJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide

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